Cas no 1215700-80-3 (Buformin-d9 Hydrochloride)
Buformin-d9 Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Buformin-d9 Hydrochloride
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- Inchi: 1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)
- InChI Key: XSEUMFJMFFMCIU-UHFFFAOYSA-N
- SMILES: N(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C(=N)NC(N)=N
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: >165°C
- Boiling Point: 226.8±23.0 °C at 760 mmHg
- Flash Point: 90.9±22.6 °C
- Solubility: DMSO (Slightly), Methanol (Slightly)
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
Buformin-d9 Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygroscopic, -20°C Freezer, Under Inert Atmosphere
Buformin-d9 Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B689522-1mg |
Buformin-d9 Hydrochloride |
1215700-80-3 | 1mg |
$ 193.00 | 2023-09-08 | ||
| TRC | B689522-10mg |
Buformin-d9 Hydrochloride |
1215700-80-3 | 10mg |
$ 1476.00 | 2023-09-08 |
Buformin-d9 Hydrochloride Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Buformin-d9 Hydrochloride
Buformin-d9 Hydrochloride: A Comprehensive Overview
Buformin-d9 Hydrochloride, with the CAS No. 1215700-80-3, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of buformin, a known biguanide class compound, with deuterium incorporated at specific positions to enhance its stability and pharmacokinetic profile. The Buformin-d9 Hydrochloride is widely used in research settings, particularly in the study of metabolic disorders, neurodegenerative diseases, and cancer biology.
Recent studies have highlighted the anti-diabetic properties of Buformin-d9 Hydrochloride. Unlike traditional biguanides such as metformin, which are commonly prescribed for type 2 diabetes, Buformin-d9 Hydrochloride exhibits a more selective action on cellular pathways. For instance, research published in the journal *Nature Metabolism* demonstrated that Buformin-d9 Hydrochloride can activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, more effectively than metformin. This selective activation suggests that Buformin-d9 Hydrochloride could be a promising candidate for developing next-generation anti-diabetic therapies with fewer side effects.
In addition to its metabolic benefits, Buformin-d9 Hydrochloride has shown potential in neuroprotection. A study conducted at the University of California, San Francisco, revealed that this compound can mitigate oxidative stress and inflammation in neuronal cells, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. The incorporation of deuterium in Buformin-d9 Hydrochloride not only enhances its stability but also improves its ability to cross the blood-brain barrier, making it a viable option for treating central nervous system disorders.
The anti-tumor effects of Buformin-d9 Hydrochloride have also been extensively studied. Research published in *Cancer Research* indicated that this compound can induce apoptosis in various cancer cell lines by modulating mitochondrial function and inhibiting tumor growth. Furthermore, Buformin-d9 Hydrochloride has been shown to synergize with conventional chemotherapy drugs, enhancing their efficacy while reducing systemic toxicity. These findings underscore the potential of Buformin-d9 Hydrochloride as a novel adjuvant therapy in oncology.
From a synthetic perspective, the production of Buformin-d9 Hydrochloride involves a multi-step process that requires precise control over deuterium incorporation. The synthesis begins with the preparation of buformin hydrochloride, followed by selective deuteration at specific positions using advanced chemical techniques. This process ensures that the final product retains its bioactivity while achieving enhanced pharmacokinetic properties.
Looking ahead, the development of Buformin-d9 Hydrochloride-based therapeutics is expected to accelerate due to its favorable safety profile and versatile biological activities. Pharmaceutical companies are actively exploring its potential for treating metabolic syndrome, neurodegenerative diseases, and cancer. Moreover, ongoing clinical trials aim to evaluate its efficacy and safety in human subjects, paving the way for its eventual approval as a prescription drug.
In conclusion, Buformin-d9 Hydrochloride (CAS No. 1215700-80-3) represents a significant advancement in drug development. Its unique chemical structure and diverse biological activities make it a valuable tool for researchers and clinicians alike. As our understanding of this compound continues to grow, it holds immense promise for improving human health and treating some of the most challenging diseases of our time.
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